
Anticancer agent 197
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 197 is a promising compound in the field of oncology, known for its potential to target and eliminate cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness against various types of cancer. It is part of a new generation of anticancer drugs that aim to provide more targeted and less toxic treatment options compared to traditional chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 197 involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps, where specific functional groups are introduced to enhance the compound’s anticancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow synthesis, which allows for better control over reaction conditions and scalability . The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 197 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced or modified biological activity, which are then tested for their efficacy against cancer cells .
Scientific Research Applications
Anticancer agent 197 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Tested in preclinical and clinical trials for its efficacy in treating various types of cancer, including breast, lung, and prostate cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations
Mechanism of Action
The mechanism of action of anticancer agent 197 involves multiple pathways:
Comparison with Similar Compounds
Anticancer agent 197 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline-chalcone hybrids, organotin (IV) dithiocarbamates, and anthraquinones .
Uniqueness: Unlike other compounds, this compound exhibits a unique combination of high potency and low toxicity, making it a promising candidate for further development. Its ability to target multiple pathways simultaneously sets it apart from other single-target anticancer agents.
Properties
Molecular Formula |
C23H26FeNO7P+ |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
carbanide;cyclopentane;iron(3+);methanone;pyrrol-1-ide-2,5-dione;tris(furan-2-yl)-hydroxyphosphanium |
InChI |
InChI=1S/C12H10O4P.C5H10.C4H3NO2.CHO.CH3.Fe/c13-17(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12;1-2-4-5-3-1;6-3-1-2-4(7)5-3;1-2;;/h1-9,13H;1-5H2;1-2H,(H,5,6,7);1H;1H3;/q+1;;;2*-1;+3/p-1 |
InChI Key |
PLXPYFYIUYPFFA-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].[CH-]=O.C1CCCC1.C1=COC(=C1)[P+](C2=CC=CO2)(C3=CC=CO3)O.C1=CC(=O)[N-]C1=O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


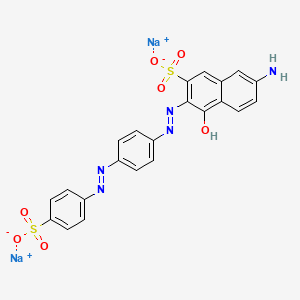

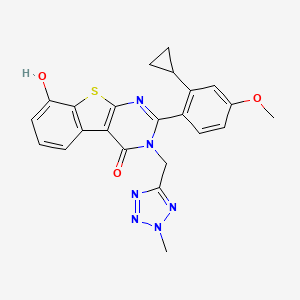
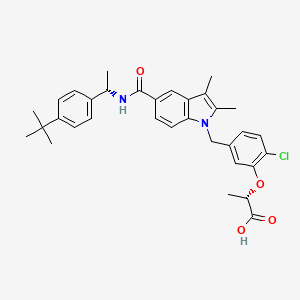
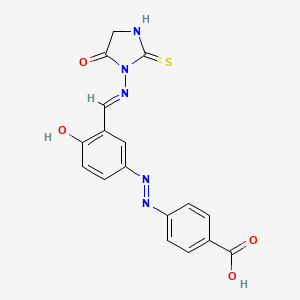
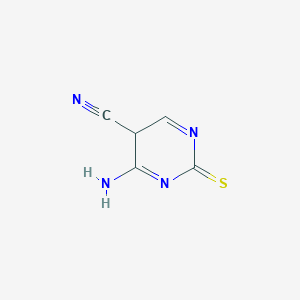
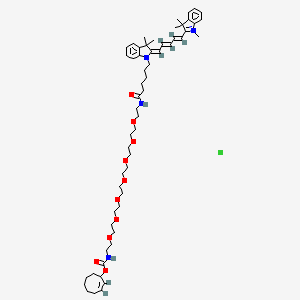

![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
